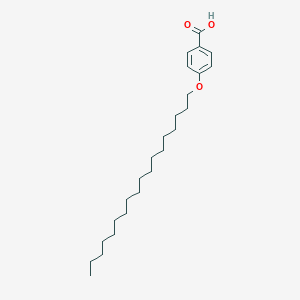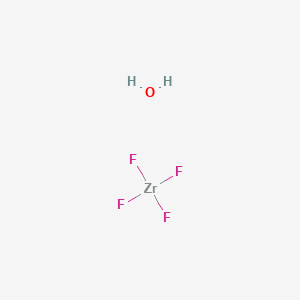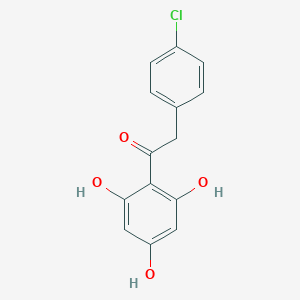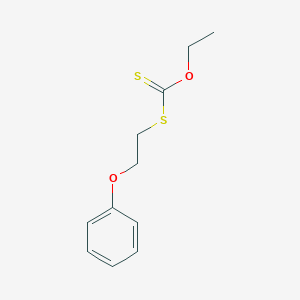
O-ethyl 2-phenoxyethylsulfanylmethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-ethyl 2-phenoxyethylsulfanylmethanethioate, also known as EPN, is a chemical compound that belongs to the family of organophosphorus compounds. It is a colorless liquid with a strong odor and is commonly used as an insecticide and acaricide. EPN has been widely used in agriculture, veterinary medicine, and public health programs due to its effectiveness against a broad range of pests.
Scientific Research Applications
O-ethyl 2-phenoxyethylsulfanylmethanethioate has been extensively studied for its insecticidal and acaricidal properties. It has been used to control a wide range of pests, including mosquitoes, flies, ticks, and mites. O-ethyl 2-phenoxyethylsulfanylmethanethioate has also been investigated for its potential use as a chemical warfare agent due to its high toxicity to humans and animals. In addition, O-ethyl 2-phenoxyethylsulfanylmethanethioate has been used as a tool in biochemical and physiological research to study the effects of organophosphorus compounds on the nervous system and other biological processes.
Mechanism Of Action
The mechanism of action of O-ethyl 2-phenoxyethylsulfanylmethanethioate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. O-ethyl 2-phenoxyethylsulfanylmethanethioate binds irreversibly to the active site of acetylcholinesterase, leading to the accumulation of acetylcholine at the synapses and overstimulation of the nervous system. This results in a range of symptoms, including muscle tremors, convulsions, respiratory failure, and ultimately, death.
Biochemical And Physiological Effects
O-ethyl 2-phenoxyethylsulfanylmethanethioate has been shown to have a range of biochemical and physiological effects on the body. It can cause oxidative stress, inflammation, and DNA damage, leading to cell death and tissue damage. O-ethyl 2-phenoxyethylsulfanylmethanethioate has also been shown to disrupt the endocrine system, leading to hormonal imbalances and reproductive dysfunction. Exposure to O-ethyl 2-phenoxyethylsulfanylmethanethioate has been linked to various health problems, including neurological disorders, respiratory problems, and cancer.
Advantages And Limitations For Lab Experiments
O-ethyl 2-phenoxyethylsulfanylmethanethioate has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the nervous system and other biological processes. It is also relatively stable and easy to handle, making it a convenient reagent for researchers. However, O-ethyl 2-phenoxyethylsulfanylmethanethioate has several limitations. It is highly toxic and can pose a significant risk to researchers if not handled properly. It also has a short half-life in vivo, limiting its usefulness for long-term studies.
Future Directions
There are several future directions for research on O-ethyl 2-phenoxyethylsulfanylmethanethioate. One area of interest is the development of new insecticides and acaricides that are less toxic and more environmentally friendly. Another area of research is the development of new therapies for organophosphate poisoning, which can be fatal if not treated promptly. Additionally, further studies are needed to understand the long-term effects of O-ethyl 2-phenoxyethylsulfanylmethanethioate exposure on human health and the environment.
Synthesis Methods
The synthesis of O-ethyl 2-phenoxyethylsulfanylmethanethioate involves the reaction of 2-phenoxyethanol with thionyl chloride to form 2-phenoxyethyl chloride, which is then reacted with sodium sulfide to form O-ethyl 2-phenoxyethylsulfanylmethanethioate. This process involves several steps and requires the use of various reagents and equipment. The purity and yield of O-ethyl 2-phenoxyethylsulfanylmethanethioate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
properties
CAS RN |
16654-50-5 |
|---|---|
Product Name |
O-ethyl 2-phenoxyethylsulfanylmethanethioate |
Molecular Formula |
C11H14O2S2 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
O-ethyl 2-phenoxyethylsulfanylmethanethioate |
InChI |
InChI=1S/C11H14O2S2/c1-2-12-11(14)15-9-8-13-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
WPHKLVRVNKKMOE-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SCCOC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=S)SCCOC1=CC=CC=C1 |
synonyms |
Dithiocarbonic acid O-ethyl S-(2-phenoxyethyl) ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



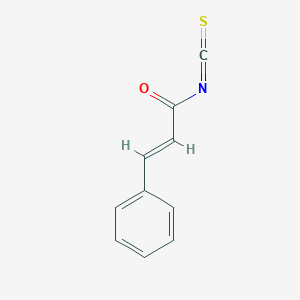
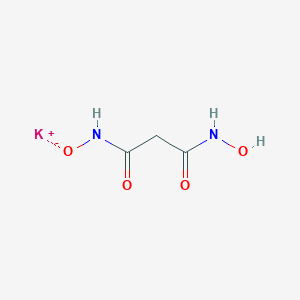
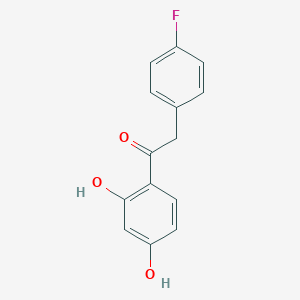
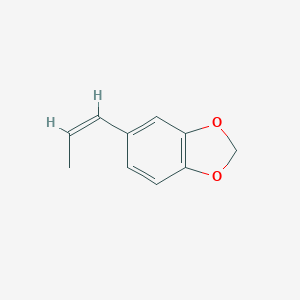
![Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-](/img/structure/B96479.png)
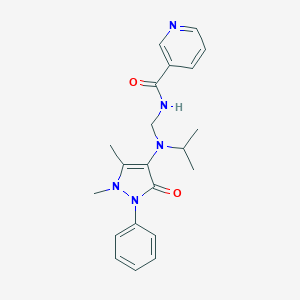

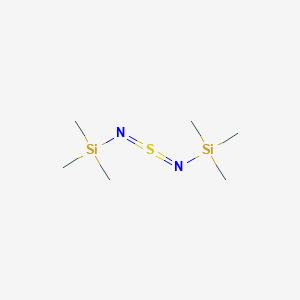
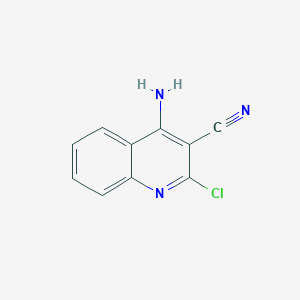
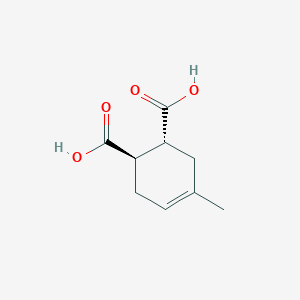
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
